Tri-i-butyl(methyl)phosphonium tosylate
Overview
Description
Tri-i-butyl(methyl)phosphonium tosylate, also known as triisobutyl methyl phosphonium tosylate, is a chemical compound with the molecular formula C20H37O3PS . It has an average mass of 388.545 Da and a monoisotopic mass of 388.220093 Da .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is commercially available and often used in various chemical reactions .Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 37 hydrogen atoms, 3 oxygen atoms, 1 phosphorus atom, and 1 sulfur atom .Chemical Reactions Analysis
This compound is commonly employed as a phase-transfer catalyst in various reactions, including nucleophilic substitutions, alkylations, and condensations . It enables reactions to occur between reactants that would otherwise be incompatible due to differences in solubility or phase .Physical And Chemical Properties Analysis
This compound is a white to yellow, waxy solid . It has a density of 1.1 . More detailed physical and chemical properties were not found in the search results.Safety and Hazards
According to its Safety Data Sheet, Tri-i-butyl(methyl)phosphonium tosylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this substance . In case of contact with eyes or skin, rinse cautiously with water .
properties
IUPAC Name |
4-methylbenzenesulfonate;methyl-bis(2-methylpropyl)-tetradecylphosphanium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H50P.C7H8O3S/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-24(6,20-22(2)3)21-23(4)5;1-6-2-4-7(5-3-6)11(8,9)10/h22-23H,7-21H2,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBDAYBFOCKDRR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](C)(CC(C)C)CC(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H57O3PS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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